![molecular formula C21H18N2 B14178812 1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine CAS No. 917776-60-4](/img/structure/B14178812.png)
1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is an organic compound that features a biphenyl group attached to an isoindoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Formation of the Isoindoline Structure: The isoindoline structure can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Coupling of Biphenyl and Isoindoline: The final step involves coupling the biphenyl group with the isoindoline structure through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.
作用機序
The mechanism of action of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Isoindoline: A core structure in many biologically active compounds, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is unique due to its combination of a biphenyl group and an isoindoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desirable.
特性
CAS番号 |
917776-60-4 |
|---|---|
分子式 |
C21H18N2 |
分子量 |
298.4 g/mol |
IUPAC名 |
3-methyl-3-(3-phenylphenyl)isoindol-1-amine |
InChI |
InChI=1S/C21H18N2/c1-21(19-13-6-5-12-18(19)20(22)23-21)17-11-7-10-16(14-17)15-8-3-2-4-9-15/h2-14H,1H3,(H2,22,23) |
InChIキー |
FXOJTHUEFAOAQY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




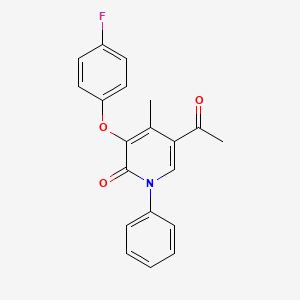
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
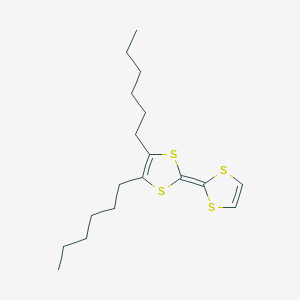

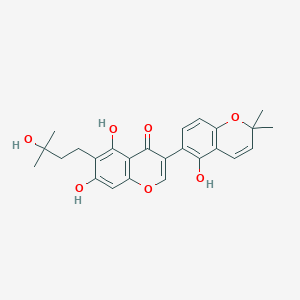
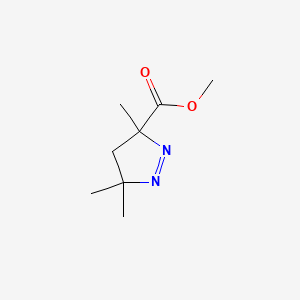
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
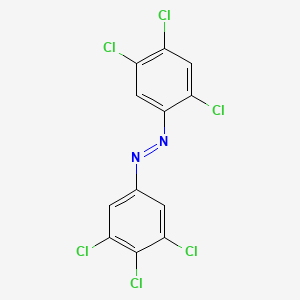
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
